molecular formula C20H20Cl2N8O6 B1664195 7-Hydroxydichloromethotrexate CAS No. 751-75-7

7-Hydroxydichloromethotrexate

Cat. No. B1664195
CAS RN: 751-75-7
M. Wt: 539.3 g/mol
InChI Key: OMIDGYJIJHQJTO-JTQLQIEISA-N
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Description

7-Hydroxydichloromethotrexate is a methotrexate metabolite.

Scientific Research Applications

Pharmacokinetic Studies and Mathematical Modeling

Durisová (2016) and López-Muñoz (2016) conducted studies focusing on the pharmacokinetics of 7-hydroxymethotrexate (7OH-MTX) derived from methotrexate (MTX) in psoriasis treatment. These studies are significant for developing mathematical models in pharmacokinetics and other scientific fields, demonstrating the utility of 7OH-MTX in such research areas (Durisová, 2016), (López-Muñoz, 2016).

Cancer Research

In cancer research, particularly for primary central nervous system lymphoma, Guo et al. (2007) developed a method for determining MTX and 7-OH MTX in plasma and brain tissues. This method facilitates preclinical pharmacological studies, highlighting the role of 7-OH MTX in cancer research (Guo et al., 2007).

Exploration of Drug Resistance Mechanisms

Fotoohi et al. (2004) investigated antifolate resistance in leukemia cells induced by 7-OHMTX, distinct from the resistance provoked by MTX. This study contributes to understanding the mechanisms behind drug resistance and the efficacy of MTX therapy in leukemia treatment (Fotoohi et al., 2004).

Analytical Methodologies

Karami et al. (2019) reviewed analytical methodologies for determining MTX and its metabolites, including 7-OH-MTX, in various samples. This research is crucial for the development of sensitive, fast, and cost-effective methods to quantify these compounds in different contexts (Karami et al., 2019).

Gene Expression Profiling

Fotoohi et al. (2009) conducted gene expression profiling on leukemia T-cells resistant to MTX and 7-OHMTX. This study provides insights into the distinct modalities of antifolate resistance and gene expression alterations induced by 7-OHMTX, contributing to our understanding of drug resistance at a molecular level (Fotoohi et al., 2009).

Electochemical Behavior

Pontinha et al. (2012) investigated the electrochemical behavior of MTX, noting that its oxidation leads to the formation of 7-OHMTX. This study is essential for understanding the redox mechanisms of MTX and its metabolites, which has applications in electrochemical analysis and drug monitoring (Pontinha et al., 2012).

properties

CAS RN

751-75-7

Product Name

7-Hydroxydichloromethotrexate

Molecular Formula

C20H20Cl2N8O6

Molecular Weight

539.3 g/mol

IUPAC Name

(2S)-2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20Cl2N8O6/c1-30(6-11-18(34)28-16-13(25-11)15(23)27-20(24)29-16)14-8(21)4-7(5-9(14)22)17(33)26-10(19(35)36)2-3-12(31)32/h4-5,10H,2-3,6H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,27,28,29,34)/t10-/m0/s1

InChI Key

OMIDGYJIJHQJTO-JTQLQIEISA-N

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Appearance

Solid powder

Other CAS RN

751-75-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-Hydroxydichloromethotrexate;  7-Hdcm;  7 Hdcm;  7Hdcm; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxydichloromethotrexate
Reactant of Route 2
7-Hydroxydichloromethotrexate
Reactant of Route 3
7-Hydroxydichloromethotrexate
Reactant of Route 4
7-Hydroxydichloromethotrexate
Reactant of Route 5
Reactant of Route 5
7-Hydroxydichloromethotrexate
Reactant of Route 6
7-Hydroxydichloromethotrexate

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